REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[NH:10][NH2:11].C(O[CH:15]=[C:16]([C:19]#[N:20])[C:17]#[N:18])C>CO>[NH2:20][C:19]1[N:10]([C:4]2[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=2[CH3:2])[N:11]=[CH:15][C:16]=1[C:17]#[N:18] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C(C=C(C=C1)C)NN
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ˜0° C. for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
56737-78-1) (10 g, 57.92 mmol) was partitioned between EtOAc (100 mL) and NaOH (2M, aq) (60 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
washed with water (50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford free base of the starting material
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C1=C(C=CC(=C1)C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.07 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |